1-{[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}-4-(3,4-dichlorophenyl)piperazine
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Overview
Description
1-{[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}-4-(3,4-dichlorophenyl)piperazine is a complex organic compound that features a unique structure combining an imidazo[1,2-a]pyridine core with a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of infectious diseases and as a scaffold for drug development .
Preparation Methods
The synthesis of 1-{[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}-4-(3,4-dichlorophenyl)piperazine typically involves multi-step reactions. The key steps include:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through condensation reactions, intramolecular cyclizations, or multicomponent reactions.
Attachment of the piperazine ring: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced to the imidazo[1,2-a]pyridine core.
Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-{[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}-4-(3,4-dichlorophenyl)piperazine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields.
Scientific Research Applications
1-{[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}-4-(3,4-dichlorophenyl)piperazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}-4-(3,4-dichlorophenyl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s binding to these targets can inhibit their function, leading to therapeutic effects . The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-{[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}-4-(3,4-dichlorophenyl)piperazine can be compared with other imidazo[1,2-a]pyridine derivatives and piperazine-containing compounds. Similar compounds include:
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.
Piperazine derivatives: Compounds containing the piperazine ring are known for their diverse pharmacological properties.
The uniqueness of this compound lies in its combined structure, which enhances its potential for therapeutic applications and chemical diversity .
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-[[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21Cl3N4/c25-18-6-4-17(5-7-18)24-22(31-10-2-1-3-23(31)28-24)16-29-11-13-30(14-12-29)19-8-9-20(26)21(27)15-19/h1-10,15H,11-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQHLIBCYVTGIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)Cl)C5=CC(=C(C=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21Cl3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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